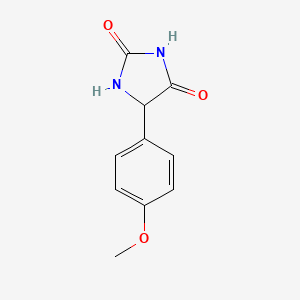
5-(4-メトキシフェニル)イミダゾリジン-2,4-ジオン
概要
説明
5-(4-Methoxyphenyl)imidazolidine-2,4-dione, also known as gabapentin or Neurontin, is a synthetic compound that was originally developed as a treatment for epilepsy. Gabapentin has since been used to treat a variety of neurological and psychiatric disorders, including neuropathic pain, anxiety, bipolar disorder, and alcohol withdrawal syndrome. In recent years, gabapentin has also been studied for its potential use in treating addiction and substance abuse disorders.
科学的研究の応用
抗癌活性
5-(4-メトキシフェニル)イミダゾリジン-2,4-ジオンを含むイミダゾリノン誘導体の構造的特徴は、効果的な抗癌剤の探索において有望な結果を示しています。これらの化合物は、腫瘍を抑制する治療の可能性について研究されています。 これらの誘導体の構造を修飾する能力により、抗癌特性を最適化することができます .
抗菌および抗真菌活性
イミダゾリノン誘導体は、顕著な抗菌および抗真菌活性を示します。 イミダゾリノン環系の存在は、化合物のさまざまな細菌および真菌株の増殖を阻害する能力に貢献し、新しい抗菌剤の開発において貴重な資産となります .
抗炎症および鎮痛活性
研究により、イミダゾリノン誘導体は、抗炎症および鎮痛剤としても役立つ可能性があることが示されています。 これは、慢性疼痛や炎症性疾患の治療のための新しい薬剤の開発において特に関連しています .
駆虫活性
イミダゾリノン誘導体の駆虫活性は、もう1つの注目すべき分野です。 これらの化合物は、寄生虫の感染症の治療に用いることができ、現在の駆虫薬の代替手段を提供します .
抗HIV活性
5-(4-メトキシフェニル)イミダゾリジン-2,4-ジオンと構造的に関連するイミダゾリジン-2-チオンおよびイミダゾール-2-チオン誘導体は、抗HIV活性を示しています。 これは、これらの化合物が抗AIDS療法に用いられる可能性を開きます .
抗酸化特性
イミダゾリジン誘導体の抗酸化特性は注目に値します。 これらの化合物は、フリーラジカルを中和することができ、酸化ストレス関連疾患の予防に役立つ可能性があります .
UV保護
イミダゾリジン-2,4-ジオンの誘導体は、そのUV保護活性について調査されています。 それらは、日焼け止め剤の製剤において有機UVフィルターとして役立ち、有害なUV放射線から保護することができます .
タンキラーゼ阻害
一部のイミダゾリジン誘導体は、テロメア維持やWntシグナル伝達など、さまざまな細胞プロセスに関与する酵素であるタンキラーゼに対して効力を示すことが報告されています。 タンキラーゼ阻害剤は、これらの経路が調節不全になっている癌の治療に役立つ可能性があります .
作用機序
Target of Action
The primary targets of 5-(4-Methoxyphenyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADPribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway , which is responsible for regulating cell growth and maintaining homeostasis. Inhibition of this pathway by the compound can lead to changes in cellular processes, making it a potential target for cancer therapy .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have favorable binding energy, indicating potential good bioavailability .
Result of Action
The compound’s action results in the inhibition of TNKS-1 and TNKS-2 . This inhibition can lead to changes in the Wnt β-catenin pathway and other cellular processes, potentially making it a useful agent in cancer therapy .
特性
IUPAC Name |
5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-7-4-2-6(3-5-7)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCSOTJUBCFLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295358 | |
| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6617-78-3 | |
| Record name | 6617-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-methoxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

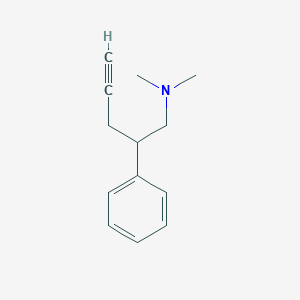

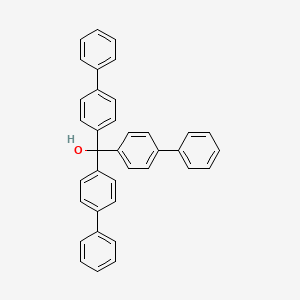
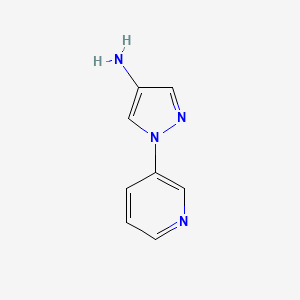
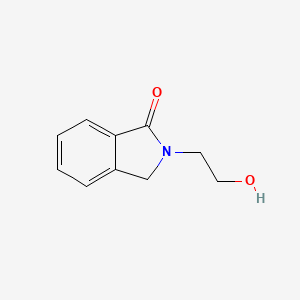
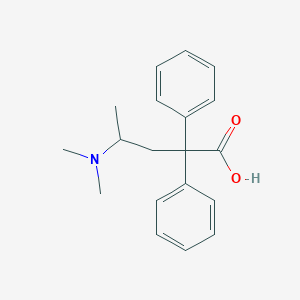

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-aminocarbamate](/img/structure/B1614478.png)
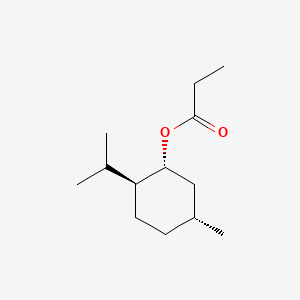
![[(2R,8R,9S,10R,13S,14S,17S)-2-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1614480.png)
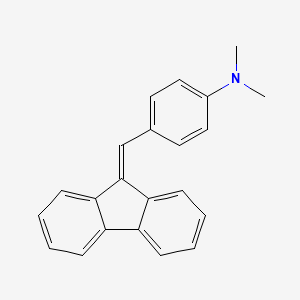
![6,7-Dihydro-5h-benzo[c]carbazole](/img/structure/B1614483.png)
![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)
